![molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8](/img/structure/B168343.png)
N-(6-chloro-3-nitropyridin-2-yl)acetamide
Overview
Description
“N-(6-chloro-3-nitropyridin-2-yl)acetamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” can be achieved from Acetic anhydride and 2-Amino-6-chloro-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” is C7H6ClN3O3 . Its InChI Code is 1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Physical And Chemical Properties Analysis
“N-(6-chloro-3-nitropyridin-2-yl)acetamide” appears as a pale-yellow to yellow-brown solid . It has a molecular weight of 215.6 .Scientific Research Applications
Kinase Inhibition
This compound has been identified as having significant activity on the kinase p70S6Kβ , which is important in cell signaling and metabolism. Although initially targeted for another kinase, MPS1, its activity on p70S6Kβ could have implications for cancer research and therapy .
Organic Synthesis
It serves as an important raw material and intermediate in organic synthesis, which is fundamental in developing new chemical entities .
properties
IUPAC Name |
N-(6-chloro-3-nitropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSKFDHCYKQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-nitropyridin-2-yl)acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.